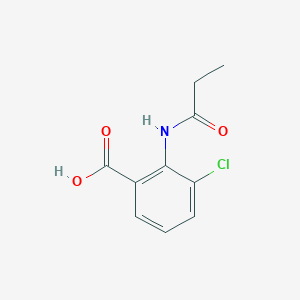

3-Chloro-2-propionamidobenzoic acid

Description

Properties

IUPAC Name |

3-chloro-2-(propanoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-2-8(13)12-9-6(10(14)15)4-3-5-7(9)11/h3-5H,2H2,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFKUUKAFTYLBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CC=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-propionamidobenzoic acid typically involves the chlorination of 2-propionamidobenzoic acid. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-propionamidobenzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-Chloro-2-propionamidobenzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-propionamidobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and propionamide group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds share structural similarities but exhibit distinct functional groups, influencing their physicochemical and biological properties:

Physicochemical Properties

- Solubility : The target compound’s carboxylic acid group improves aqueous solubility compared to the benzothiophene derivative and 3-chlorobenzaldehyde . However, the hydroxy group in ’s compound may enhance polarity further .

- Reactivity : The aldehyde in 3-chlorobenzaldehyde is highly reactive, whereas the amide and carboxylic acid groups in the target compound reduce electrophilicity, favoring stability .

- Thermal Stability : The conjugated double bond in ’s compound may increase thermal stability compared to the saturated propionamido group in the target molecule .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 3-Chloro-2-propionamidobenzoic acid with high yield and purity?

- Methodological Answer : Optimize reaction parameters using a benzoic acid backbone, propionamide coupling agents (e.g., propionyl chloride), and a chloro-substituted precursor. Solvent selection (e.g., dichloromethane or DMF) and temperature control (0–25°C) are critical to minimize side reactions. Purify via recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor progress using TLC (Rf ~0.3–0.5) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Look for aromatic protons (δ 7.2–8.0 ppm), propionamide NH (δ 8.5–9.5 ppm), and carboxylic acid protons (broad peak δ 12–13 ppm).

- IR Spectroscopy : Confirm carbonyl stretches (amide C=O at ~1650 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹).

- Mass Spectrometry : ESI-MS or HRMS should show molecular ion [M+H]+ matching C10H10ClNO3 (exact mass: 227.035 g/mol).

- Elemental Analysis : Validate %C, %H, %N, and %Cl within ±0.3% of theoretical values .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N2/Ar) at –20°C. Avoid exposure to moisture or strong bases to prevent hydrolysis of the amide bond. Regularly monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) of this compound?

- Methodological Answer :

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity, E. coli for antimicrobial tests) and concentrations (IC50/EC50 values).

- Mechanistic Profiling : Perform enzyme inhibition assays (e.g., kinase profiling) to identify primary targets.

- Data Normalization : Account for solvent effects (DMSO vs. aqueous buffers) and control for batch-to-batch compound variability .

Q. What computational strategies are effective for modeling this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to predict binding modes in enzyme active sites (e.g., COX-2 or β-lactamases).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

- QSAR Modeling : Derive electronic (HOMO/LUMO) and steric descriptors (LogP) to correlate with activity data .

Q. How can the crystal structure of this compound be determined, and what challenges arise during refinement?

- Methodological Answer :

- X-ray Diffraction : Grow single crystals via slow evaporation (solvent: acetone/hexane). Collect data at 100 K using Mo-Kα radiation.

- Refinement : Use SHELXL ( ) for anisotropic displacement parameters. Address disorder in the propionamide group by refining occupancy factors. Validate with R1 < 0.05 and wR2 < 0.15 .

Q. What strategies improve aqueous solubility of this compound for in vitro studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.